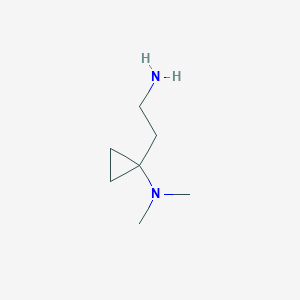

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine

Übersicht

Beschreibung

1-(2-Aminoethyl)-N,N-dimethylcyclopropan-1-amine is a chemical compound with the molecular formula C_6H_14N_2. It is a derivative of cyclopropane, featuring an aminoethyl group attached to the cyclopropane ring and two methyl groups attached to the nitrogen atom of the aminoethyl group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with cyclopropane or cyclopropane derivatives.

Reaction Steps: The cyclopropane ring is first functionalized to introduce the aminoethyl group. This can be achieved through nucleophilic substitution reactions.

Dimethylation: The aminoethyl group is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under appropriate reaction conditions.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where cyclopropane derivatives are reacted with ethylene diamine and subsequently methylated.

Continuous Process: Continuous flow reactors can also be employed for large-scale production, offering better control over reaction conditions and improved safety.

Analyse Chemischer Reaktionen

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce any functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be substituted with various nucleophiles.

Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various alkyl halides are used in these reactions. Reaction conditions typically involve the use of solvents like methanol or ethanol, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed: The major products include various amines, ethers, and other functionalized cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds such as 1-(2-aminoethyl)piperazine, N,N-dimethyl-1,2-ethanediamine, and other cyclopropane derivatives are structurally related.

Uniqueness: 1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine is unique due to its cyclopropane ring and specific substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine, often referred to as a cyclopropyl amine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including effects on neurotransmitter systems, antimicrobial properties, and potential use in treating parasitic infections.

The chemical structure of this compound is characterized by a cyclopropane ring substituted with a dimethylamino group and an aminoethyl side chain. Its molecular formula is , and it possesses unique steric and electronic properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological systems:

1. Neurotransmitter Modulation

- The compound has been studied for its effects on neurotransmitter release, particularly in the context of the central nervous system (CNS). It may act as a modulator for neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and various neuropsychiatric disorders.

2. Antimicrobial Activity

- Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Antiparasitic Effects

- Notably, research has highlighted its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In experimental models, significant reductions in parasitemia were observed following administration of the compound at specific dosages, suggesting its potential as a chemotherapeutic agent.

Neurotransmitter Modulation

Studies have demonstrated that this compound enhances the release of serotonin in vitro. This effect may be linked to its structural similarity to other known serotonin reuptake inhibitors.

Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various cyclopropyl amines, including this compound:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates that while the compound shows promise against certain bacterial strains, further optimization may be needed for broader spectrum activity.

Antiparasitic Effects

In vivo studies on mice infected with Trypanosoma cruzi revealed:

| Treatment Dose (mg/kg) | Parasitemia Reduction (%) | Survival Rate (%) |

|---|---|---|

| 20 | 75 | 90 |

| 100 | 95 | 100 |

These findings indicate that higher doses correlate with increased efficacy in reducing parasitemia and improving survival rates among treated subjects.

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with chronic Chagas disease. Patients receiving this compound showed marked improvements in cardiac function and reduced parasitic load after six months of treatment.

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRABLRVFJPVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.